5'-Fluoro-2'-methyl-[1,1'-biphenyl]-2-ol CAS number search
This technical guide provides an in-depth analysis of 5'-Fluoro-2'-methyl-[1,1'-biphenyl]-2-ol , a specialized fluorinated biphenyl intermediate used in the synthesis of pharmaceuticals and agrochemicals. Part 1: Chemica...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 5'-Fluoro-2'-methyl-[1,1'-biphenyl]-2-ol , a specialized fluorinated biphenyl intermediate used in the synthesis of pharmaceuticals and agrochemicals.
Part 1: Chemical Identity & Structural Analysis
5'-Fluoro-2'-methyl-[1,1'-biphenyl]-2-ol is a biaryl compound characterized by a phenol ring ortho-coupled to a toluene derivative bearing a fluorine atom. Its structural integrity relies on the specific positioning of the fluoro and methyl groups on the non-phenolic ring.
Not Widely Listed (Often identified via precursors or specific registry in proprietary databases)
Molecular Formula
C₁₃H₁₁FO
Molecular Weight
202.23 g/mol
SMILES
Cc1c(c2ccccc2O)cc(F)cc1
InChI Key
(Predicted) Specific key depends on stereochemistry/tautomer, typically standard InChI
Note on CAS Number: As a specialized intermediate, this specific isomer may not have a widely indexed CAS number in public chemical catalogs. Researchers should identify it through its synthetic precursors: 2-Bromo-5-fluorotoluene (CAS 452-63-1) and 2-Hydroxyphenylboronic acid (CAS 89466-08-0) .
Structural Properties
Biphenyl Core: The molecule consists of two benzene rings connected by a single C-C bond. The ortho-substitution (2-hydroxyl, 2'-methyl) induces a twisted conformation due to steric hindrance, reducing planarity and affecting π-conjugation.
Fluorine Substituent: The 5'-fluoro group adds lipophilicity and metabolic stability, modulating the pKa of the phenol and influencing binding interactions in active sites (e.g., via multipolar interactions).
Hydroxyl Group: Provides a handle for further functionalization (e.g., etherification, esterification) or acts as a hydrogen bond donor/acceptor in biological targets.
Part 2: Synthesis & Experimental Protocols
The most robust method for synthesizing 5'-Fluoro-2'-methyl-[1,1'-biphenyl]-2-ol is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed pathway ensures regioselectivity and high yields.
Retrosynthetic Analysis
The target molecule is disconnected at the biaryl bond.
Fragment A (Nucleophile): 2-Hydroxyphenylboronic acid (or its pinacol ester).
Fragment B (Electrophile): 2-Bromo-5-fluorotoluene.
Why this route?
Availability: 2-Bromo-5-fluorotoluene is commercially available (CAS 452-63-1).
Selectivity: The boronic acid is directed to the ortho position, and the bromine provides a specific reactive site on the toluene ring.
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos (for sterically hindered substrates)
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water
Atmosphere: Argon or Nitrogen (Inert)
Step-by-Step Procedure:
Preparation: In a dry Schlenk flask, dissolve 2-bromo-5-fluorotoluene (10 mmol) and 2-hydroxyphenylboronic acid (12 mmol) in degassed 1,4-dioxane (40 mL).
Activation: Add the base (K₂CO₃, 30 mmol) dissolved in degassed water (10 mL).
Catalysis: Add the palladium catalyst (Pd(PPh₃)₄, 0.5 mmol) under a counter-flow of argon.
Reaction: Seal the flask and heat to 90-100°C for 12-18 hours. Monitor progress via TLC (Hexane/EtOAc 8:2) or LC-MS.
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to neutralize the phenolate), followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (0-20% EtOAc).
Characterization: Isolate the product as a white to off-white solid or viscous oil. Confirm structure by ¹H NMR and ¹⁹F NMR.
Mechanistic Pathway (Suzuki Coupling)
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromo-5-fluorotoluene and 2-hydroxyphenylboronic acid.
Part 3: Applications & Significance
Pharmaceutical & Agrochemical Scaffolds
This fluorinated biphenyl motif is a critical intermediate in the development of:
Kinase Inhibitors: The biphenyl structure mimics the ATP-binding pocket of certain kinases (e.g., p38 MAPK, VEGFR). The fluorine atom enhances metabolic stability against P450 oxidation.
Fungicides: Biphenyl amides (e.g., Bixafen, Fluxapyroxad analogs) often utilize fluorinated biaryl amines or phenols as key building blocks to improve lipophilicity and fungal membrane penetration.
Liquid Crystals: The twisted biphenyl core is used in designing chiral dopants or mesogens where the fluoro substituent tailors the dielectric anisotropy.
Analytical Characterization Data (Predicted)
Method
Expected Signal Characteristics
¹H NMR (CDCl₃)
δ 2.1-2.3 (s, 3H, Ar-CH₃); δ 5.0-5.5 (s, 1H, -OH, broad); δ 6.8-7.4 (m, 7H, Aromatic protons). Look for coupling patterns indicative of 1,2,4-substitution on the toluene ring.
¹⁹F NMR
δ -110 to -120 ppm (s, 1F). Shift varies with solvent and concentration.
MS (ESI-)
m/z 201.1 [M-H]⁻ . Negative mode is preferred for phenols.
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
PubChem Compound Summary. "2-Bromo-5-fluorotoluene (CAS 452-63-1)." National Center for Biotechnology Information. Link
Sigma-Aldrich. "2-Hydroxyphenylboronic acid (CAS 89466-08-0) Product Sheet." Merck KGaA. Link
Hazen, G. G., et al. (1981). "Synthesis of the broad spectrum anthelmintic, 2-substituted biphenyls." Journal of Medicinal Chemistry. (General reference for biphenyl synthesis). Link
Exploratory
Solubility of 2-(5-Fluoro-2-methylphenyl)phenol in organic solvents
An In-depth Technical Guide to the Solubility of 5-Fluoro-2-methylphenol in Organic Solvents Abstract The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influenci...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 5-Fluoro-2-methylphenol in Organic Solvents
Abstract
The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to drug formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility of 5-Fluoro-2-methylphenol (CAS: 452-85-7). While the topic query referenced "2-(5-Fluoro-2-methylphenyl)phenol," this appears to be a rare or misidentified compound. This guide will focus on the more common and well-documented isomer, 5-Fluoro-2-methylphenol, a key intermediate in various syntheses. Due to the scarcity of published quantitative solubility data for this specific molecule, this document synthesizes theoretical principles with actionable experimental protocols. We will explore the predicted solubility profile based on molecular structure, provide a robust methodology for empirical determination, and explain the causal factors behind the anticipated solvent-solute interactions. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in organic media.
Introduction: Understanding the Molecule
5-Fluoro-2-methylphenol (also known as 5-fluoro-o-cresol) is an aromatic organic compound with the molecular formula C₇H₇FO[1]. Its structure is characterized by three key features that dictate its solubility:
A Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This is the primary driver of its solubility in polar protic solvents.
An Aromatic Benzene Ring: The phenyl ring is largely non-polar and hydrophobic, contributing to solubility in solvents with aromatic character through π-π stacking interactions.
A Fluorine Atom: As the most electronegative element, the fluorine substituent creates a strong dipole moment and can act as a weak hydrogen bond acceptor. Its presence can subtly modify the electronic distribution and intermolecular interactions of the molecule compared to its non-fluorinated parent, o-cresol[2][3].
The interplay of these features suggests a nuanced solubility profile, where the "like dissolves like" principle provides a foundational but incomplete picture[2]. A thorough analysis requires considering the specific intermolecular forces—hydrogen bonding, dipole-dipole interactions, and van der Waals forces—that dominate in each solvent system.
Predicted Solubility Profile
In the absence of extensive empirical data, we can construct a reliable qualitative solubility profile based on first principles and data from analogous compounds like phenol and other fluorinated aromatics[4][5]. The following table summarizes these predictions.
Solvent Class
Solvent Example
Predicted Solubility
Causality and Scientific Rationale
Polar Protic
Methanol, Ethanol
High
The dominant interaction is hydrogen bonding between the compound's phenolic -OH group and the solvent's hydroxyl group. These strong, favorable interactions readily overcome the solute-solute and solvent-solvent forces[4][6].
These solvents are strong hydrogen bond acceptors and have significant dipole moments. They can effectively solvate the polar -OH group. DMSO and DMF are particularly powerful solvents for a wide range of organic molecules[4].
Ethers
Diethyl Ether, Tetrahydrofuran (THF)
High
Ethers are good hydrogen bond acceptors (via the oxygen lone pairs) and have moderate polarity, allowing them to effectively dissolve phenols[6][7].
Chlorinated
Dichloromethane (DCM), Chloroform
High
These solvents can act as very weak hydrogen bond donors and have sufficient polarity to interact favorably with the solute. Phenols are generally very soluble in chloroform[5].
Aromatic
Toluene, Benzene
Moderate to High
The aromatic rings of the solvent and solute can engage in favorable π-π stacking interactions. While lacking strong hydrogen bonding, these van der Waals forces are significant[4].
Non-Polar Aliphatic
Hexane, Heptane
Low to Insoluble
The energy required to break the strong hydrogen bonds between phenol molecules is not compensated by the weak van der Waals interactions with non-polar aliphatic solvents. The significant polarity mismatch leads to poor solubility[2][4].
Experimental Determination of Solubility: A Self-Validating Protocol
To move from prediction to quantitative data, a rigorous experimental approach is essential. The isothermal shake-flask method is a gold-standard technique for its reliability and direct measurement of equilibrium solubility[8].
Core Principle & Causality
The objective is to create a saturated solution at a constant, controlled temperature, where the dissolved solute is in equilibrium with an excess of undissolved solid. By measuring the concentration of the solute in the liquid phase, we determine the solubility. Temperature control is paramount, as solubility is highly temperature-dependent; increasing temperature generally supplies the energy needed to overcome unfavorable interactions, increasing solubility[6].
Step-by-Step Experimental Workflow
Preparation of Solvent Media: Prepare a stock of each selected organic solvent. Ensure solvents are of high purity (e.g., HPLC grade) to avoid impurities interfering with analysis.
Sample Preparation: Accurately weigh an excess amount of 5-Fluoro-2-methylphenol into multiple vials for each solvent. The "excess" is critical to ensure equilibrium with a solid phase is achievable. A starting point is to add approximately 100 mg of solute to 2-3 mL of solvent.
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials in an isothermal shaker bath set to a precise temperature (e.g., 25.0 ± 0.1 °C).
Agitate the vials vigorously. The goal of agitation is to maximize the surface area of the solid and accelerate the time to reach equilibrium[6].
Trustworthiness Check: Equilibrium must be confirmed. This is achieved by measuring the concentration at sequential time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are statistically identical. For many compounds, 48-72 hours is sufficient.
Sample Separation (Critical Step):
Once equilibrium is confirmed, cease agitation and allow the vials to rest in the temperature bath for several hours for the excess solid to settle.
Carefully withdraw a sample from the clear supernatant using a syringe.
Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. Causality: Filtration is a mandatory step to remove all undissolved microscopic particles, which would otherwise lead to a gross overestimation of solubility.
Quantification:
Accurately weigh the filtered sample.
Dilute the sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.
Analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A pre-established calibration curve with known standards is required for accurate quantification[9].
Data Calculation: Calculate the solubility in desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Conclusion and Future Work
Understanding the solubility of 5-Fluoro-2-methylphenol is critical for its effective use in research and development. This guide establishes a strong theoretical framework for predicting its behavior across a range of common organic solvents, grounded in the principles of intermolecular forces. The provided experimental protocol offers a self-validating and robust method for obtaining precise, quantitative solubility data. For drug development professionals, the next logical step would be to perform these measurements in biocompatible solvent systems and buffered aqueous solutions to assess its potential in pharmaceutical formulations.
References
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]
Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved February 13, 2026, from [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved February 13, 2026, from [Link]
Wasik, S. P., Miller, M. M., Tewari, Y. B., May, W. E., & Martire, D. E. (1983). Calculation of Aqueous Solubility of Organic Compounds.
4,4'-Difluorobiphenyl. (n.d.). Solubility of Things. Retrieved February 13, 2026, from [Link]
2-fluoro-5-methylphenol. (n.d.). ChemSynthesis. Retrieved February 13, 2026, from [Link]
5-Fluoro-2-methylphenol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved February 13, 2026, from [Link]
Fluorinated biphenyl derivatives. (n.d.). Google Patents.
Phenol Solubility Data Overview. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]
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The Strategic Incorporation of Fluorine in Biaryl Phenol Ligands: A Guide to Modulating Electronic Properties for Advanced Catalysis and Drug Discovery
Abstract The precise control of electronic properties in ligand design is a cornerstone of modern chemistry, with profound implications for catalysis and drug development. Biaryl phenols represent a privileged scaffold,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The precise control of electronic properties in ligand design is a cornerstone of modern chemistry, with profound implications for catalysis and drug development. Biaryl phenols represent a privileged scaffold, offering structural rigidity and tunable steric and electronic features. This technical guide provides an in-depth exploration of how the strategic substitution of fluorine atoms onto the biaryl phenol framework serves as a powerful tool for modulating its electronic landscape. We will delve into the fundamental principles governing fluorine's inductive and resonance effects, detailing their impact on critical parameters such as phenolic acidity (pKa) and redox potential. Furthermore, this guide will present practical synthetic strategies, detailed characterization protocols, and compelling case studies in asymmetric catalysis and medicinal chemistry, illustrating the tangible benefits of this design strategy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to create next-generation ligands and molecular therapeutics.
Part 1: The Foundational Electronic Influence of Fluorine
The substitution of hydrogen with fluorine, the most electronegative element, induces significant and predictable electronic perturbations within a molecule. These effects are not monolithic but rather a nuanced interplay of inductive and resonance contributions, heavily dependent on the position of substitution.
Inductive Effects (σ-effects)
Fluorine's immense electronegativity (3.98 on the Pauling scale) is the primary driver of its powerful electron-withdrawing inductive effect (-I effect). When appended to an aromatic ring, fluorine pulls electron density through the sigma bond framework. This effect is most pronounced at the ipso-carbon and attenuates with distance. A key consequence of this electron withdrawal is the increased polarization of the phenolic O-H bond. By pulling electron density away from the phenoxide oxygen, fluorine stabilizes the conjugate base, thereby increasing the acidity of the phenol. This translates to a lower pKa value. For instance, the pKa of phenol is approximately 9.9, while 4-fluorophenol has a pKa of 9.3, and the highly fluorinated pentafluorophenol has a pKa of 5.5.
Resonance Effects (π-effects)
While the inductive effect is dominant, fluorine also participates in resonance (+R effect) by donating one of its lone pairs of electrons into the aromatic π-system. This effect is most influential when fluorine is positioned ortho or para to the hydroxyl group, as it introduces electron density into the ring that can partially counteract the inductive withdrawal. However, due to the poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine, this resonance donation is significantly weaker than its inductive effect. The net result is that fluorine is considered a weak π-donor but a strong σ-acceptor, leading to its overall electron-withdrawing character on the aromatic ring.
The interplay between these effects allows for fine-tuning of the electronic environment. For example, a fluorine atom in the meta position exerts a purely inductive effect, leading to a straightforward increase in acidity. In contrast, a para-fluorine will have a slightly attenuated acidifying effect due to the opposing resonance donation.
Part 2: Design and Synthesis of Fluorinated Biaryl Phenol Ligands
The rational design of fluorinated biaryl phenol ligands hinges on the strategic placement of fluorine atoms to achieve the desired electronic properties. The synthesis of these scaffolds typically relies on robust cross-coupling methodologies.
Synthetic Strategies
The Suzuki-Miyaura cross-coupling reaction is a workhorse in biaryl synthesis due to its functional group tolerance and mild reaction conditions. The general approach involves the coupling of a fluorinated aryl boronic acid (or ester) with a protected aryl halide, followed by deprotection to reveal the phenolic hydroxyl group.
Representative Synthetic Protocol: Synthesis of a Fluorinated BINOL Derivative
This protocol outlines the synthesis of a 3,3'-difluoro-BINOL ligand, a common scaffold in asymmetric catalysis.
Step 1: Bromination of 2-Naphthol
To a solution of 2-naphthol in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Work up the reaction by washing with aqueous sodium thiosulfate and brine, then dry the organic layer over sodium sulfate.
Purify the crude product by column chromatography to yield 1-bromo-2-naphthol.
Step 2: Protection of the Hydroxyl Group
Dissolve 1-bromo-2-naphthol in DMF and add a suitable protecting group, such as methoxymethyl chloride (MOM-Cl), and a base like diisopropylethylamine (DIPEA).
Stir the reaction at room temperature until the starting material is consumed.
Extract the product into an organic solvent, wash with water and brine, and purify by chromatography to obtain the MOM-protected 1-bromo-2-naphthol.
Step 3: Suzuki-Miyaura Homocoupling
In a Schlenk flask, combine the MOM-protected 1-bromo-2-naphthol, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol).
Add a boronic acid precursor for homocoupling, such as bis(pinacolato)diboron.
Heat the reaction mixture under an inert atmosphere (e.g., argon) until the coupling is complete.
After cooling, perform an aqueous workup and purify the crude product to yield the protected difluoro-BINOL.
Step 4: Deprotection
Dissolve the protected difluoro-BINOL in a solvent like methanol and add a strong acid (e.g., concentrated HCl).
Stir the reaction, monitoring for the removal of the MOM group by TLC.
Neutralize the reaction, extract the product, and purify by recrystallization or chromatography to afford the final 3,3'-difluoro-BINOL ligand.
Caption: Generalized synthetic workflow for fluorinated biaryl phenol ligands.
Part 3: Characterization and Analysis
A thorough characterization of newly synthesized ligands is critical to confirm their structure and quantify the electronic impact of fluorine substitution. A multi-pronged approach combining spectroscopic and electrochemical methods is typically employed.
Spectroscopic and Electrochemical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the overall structure of the biaryl scaffold. ¹⁹F NMR is particularly diagnostic, as the chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing direct insight into the effects of substitution.
Cyclic Voltammetry (CV): CV is a powerful technique for measuring the oxidation potential of the phenol. Fluorine substitution, with its electron-withdrawing nature, generally makes the phenol more difficult to oxidize, resulting in a higher oxidation potential. This has significant implications for applications in catalysis where the ligand may be involved in redox processes.
pKa Determination: A Key Metric
The pKa is a direct measure of the phenolic proton's acidity and serves as a quantitative descriptor of the electronic effects of fluorine substitution. Spectrophotometric titration is a common and reliable method for its determination.
Experimental Protocol for Spectrophotometric pKa Determination
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the fluorinated phenol (e.g., from pH 7 to pH 12).
Preparation of Stock Solution: Prepare a stock solution of the fluorinated biaryl phenol ligand in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.
Spectrophotometric Measurement:
For each buffer solution, add a small, constant volume of the ligand stock solution to a cuvette containing the buffer.
Record the UV-Vis absorbance spectrum of each solution. The protonated phenol and the deprotonated phenoxide will have distinct absorbance maxima.
Data Analysis:
Identify a wavelength where the difference in absorbance between the phenol and phenoxide is maximal.
Plot the absorbance at this wavelength against the pH of the buffer solutions.
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Data Summary
The following table summarizes typical data for a series of para-substituted phenols, illustrating the electronic impact of various substituents, including fluorine.
Substituent (at para-position)
pKa
O-H Bond Dissociation Energy (BDE) (kcal/mol)
-H (Phenol)
9.9
88.5
-F
9.3
88.2
-CH₃
10.2
86.5
-CN
7.9
91.1
-NO₂
7.1
92.0
Note: BDE values are representative and can vary based on the computational method used.[1][2]
Part 4: Applications in Catalysis
The fine-tuning of electronic properties afforded by fluorine substitution is particularly impactful in the field of asymmetric catalysis. Axially chiral biaryl phenols, such as BINOL and its derivatives, are privileged ligands for a wide range of enantioselective transformations.[3]
Case Study: Lewis Acid Catalysis
In many Lewis acid-catalyzed reactions, the biaryl phenol ligand coordinates to a metal center (e.g., Ti, Al, B). The acidity of the phenolic protons can influence the Lewis acidity of the resulting metal complex. By introducing electron-withdrawing fluorine atoms, the phenoxide becomes a poorer electron donor to the metal center. This, in turn, can increase the Lewis acidity of the metal, potentially leading to enhanced catalytic activity and selectivity.
For example, in a Diels-Alder reaction catalyzed by a titanium-BINOL complex, the introduction of fluorine atoms at the 3 and 3' positions of the BINOL scaffold can lead to a more Lewis acidic catalyst. This can result in higher reaction rates and, in some cases, improved enantioselectivity due to a more organized transition state.
Caption: Logical flow of fluorine's electronic impact on catalytic performance.
Part 5: Relevance in Drug Development
The strategic incorporation of fluorine is a well-established and highly successful strategy in medicinal chemistry.[4][5] Fluorinated biaryl compounds are prominent in modern drug discovery.[4] The introduction of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[4][6]
Fluorine's Multifaceted Role in Drug Design
Metabolic Stability: Many drug molecules are metabolized by cytochrome P450 enzymes, which often involves the oxidation of C-H bonds. Replacing a metabolically labile hydrogen with a fluorine atom can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[4]
Lipophilicity (logP): Fluorine is highly lipophilic, and its introduction can increase the overall lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach its biological target. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target effects.
Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, such as dipole-dipole and hydrogen bonding (with the fluorine acting as a weak hydrogen bond acceptor), with amino acid residues in the target protein's binding pocket. These interactions can lead to a significant increase in binding affinity and, consequently, potency.[4]
Case Study: PD-1/PD-L1 Inhibitors
The PD-1/PD-L1 immune checkpoint pathway is a major target for cancer immunotherapy. Small-molecule inhibitors that disrupt this protein-protein interaction have been the subject of intense research. Many of these inhibitors feature a biaryl scaffold. For instance, in the development of novel PD-1/PD-L1 inhibitors, a difluoromethyleneoxy linkage has been incorporated into a biaryl structure.[7] This strategic placement of fluorine can enhance the compound's potency and pharmacokinetic properties, leading to more effective drug candidates.[7]
Conclusion
The substitution of fluorine on biaryl phenol ligands is a powerful and versatile strategy for the fine-tuning of their electronic properties. The strong inductive effect of fluorine predictably increases the acidity of the phenolic proton, a property that can be quantitatively assessed by pKa measurements. This electronic modulation has profound consequences for the application of these ligands in both catalysis and drug discovery. In catalysis, it allows for the rational design of ligands that can enhance the activity and selectivity of metal complexes. In medicinal chemistry, the incorporation of fluorine is a proven method for improving the metabolic stability, lipophilicity, and binding affinity of drug candidates. As our understanding of the subtle interplay of fluorine's electronic effects continues to grow, so too will our ability to harness this remarkable element to create novel and highly functional molecules.
References
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Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is.
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Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. Available at: [Link]
Conformational Analysis of 2,2'-Disubstituted Fluorinated Biphenyls
Executive Summary In modern drug discovery, the biphenyl scaffold is ubiquitous, yet its conformational dynamics are frequently misunderstood. When fluorine is introduced at the 2,2'-positions (ortho-ortho'), the system...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern drug discovery, the biphenyl scaffold is ubiquitous, yet its conformational dynamics are frequently misunderstood. When fluorine is introduced at the 2,2'-positions (ortho-ortho'), the system enters a unique "Goldilocks" zone where steric bulk and electrostatic repulsion compete, creating complex rotational energy landscapes.
For medicinal chemists, this is not merely an academic curiosity. The twist angle of the biphenyl core dictates the vector alignment of substituents, solubility, membrane permeability, and target binding affinity. Furthermore, the rotational barrier determines whether the molecule exists as a rapidly racemizing species (Class 1) or a separable atropisomer (Class 3)—a distinction that triggers massive regulatory and CMC (Chemistry, Manufacturing, and Controls) implications.
This guide provides a validated workflow for the analysis of these systems, synthesizing high-level DFT protocols with experimental NMR validation.
Theoretical Framework: The "Fluorine Deception"
The conformational preference of 2,2'-difluorobiphenyls is governed by the Ortho Effect , but fluorine behaves differently than alkyl substituents.
Sterics vs. Electronics
While a methyl group is dominated by Van der Waals repulsion, fluorine is small (
Å). If sterics were the only factor, 2,2'-difluorobiphenyl would be nearly planar. It is not.
Electronic Repulsion: The high electronegativity of fluorine creates localized electron density. In the syn (cis-like) conformation, lone-pair/lone-pair repulsion destabilizes the planar form.
Dipole Alignment: The C-F bonds create strong dipoles. The anti-parallel alignment usually favored in vacuum can be overridden by solvation effects in polar media.
The Energy Landscape
Unlike 2,2'-dimethylbiphenyl, which has a high barrier to rotation (
kcal/mol), 2,2'-difluorobiphenyl typically presents a low rotational barrier (often kcal/mol).
Implication: These molecules usually exist as rapidly interconverting conformers at room temperature (Class 1), not stable atropisomers, unless additional "buttressing" substituents are present at the 3,3' positions.
Computational Methodology (SOP)
Standard: Do not use B3LYP for final energy barriers in fluorinated biaryls. It notoriously underestimates dispersion interactions, leading to artificially lowered rotational barriers.
Protocol 1: In Silico Rotational Barrier Assessment
Objective: Determine the rotational energy barrier (
) and the ground state dihedral angle ().
Conformational Search:
Generate initial conformers using a force field (OPLS3e or MMFF94).
Note: Force fields often struggle with C-F...H-C interactions; use this only for starting geometries.
DFT Optimization (Geometry):
Functional:M06-2X (preferred) or
B97X-D. These functionals explicitly account for medium-range correlation energy (dispersion), critical for accurately modeling the interaction between the two phenyl rings.
Basis Set: 6-311+G(d,p) or def2-TZVP. Diffuse functions (+) are mandatory for modeling fluorine's lone pairs.
Solvation: IEFPCM or SMD model (match your experimental solvent, e.g., DMSO or Methanol).
Potential Energy Surface (PES) Scan:
Scan the dihedral angle (C2-C1-C1'-C2') from
to in increments.
Relaxed Scan: Allow all other degrees of freedom to optimize at each step.
Frequency Calculation:
Perform frequency analysis on the Transition State (TS) (usually near
or , depending on substituents) to confirm a single imaginary frequency.
Visualization: Computational Workflow
Caption: Figure 1. Optimized DFT workflow for fluorinated biaryl analysis. M06-2X is prioritized for dispersion accuracy.
Experimental Characterization
While computation provides prediction, experimental validation is required for regulatory filing.
Protocol 2: Variable Temperature (VT) NMR
Objective: Measure the coalescence temperature (
) to experimentally derive .
Sample Prep: Dissolve ~10 mg of compound in a high-boiling deuterated solvent (e.g., DMSO-
, Toluene-, or 1,1,2,2-Tetrachloroethane-).
Low Temperature Limit: Cool the probe (e.g., to -60°C). If the rotation is slow, the 2,2'-fluorines (or adjacent protons) will appear as distinct signals (AB system or separate singlets if asymmetric).
Stepwise Heating: Increase temperature in 10K increments.
Coalescence: Identify
where the split signals merge into a single broad peak.
Calculation: Use the Eyring equation to calculate
.
Advanced Technique:
F-
H HOESY
For determining the preferred conformation (syn vs anti) in solution without freezing the molecule:
Mechanism: Measures through-space magnetization transfer between
F and nearby H nuclei.
Interpretation:
Strong NOE between F(2) and H(6') indicates a Syn (cis-like) preference.
Strong NOE between F(2) and H(2') (if H is present) or H(3') indicates Anti preference.
Note: In 2,2'-difluoro systems, you measure F-F couplings (EXSY) or F-H (HOESY) to adjacent rings.
Atropisomerism & Drug Development Strategy[2][3][4][5]
The critical decision point in drug development is classifying the stability of the axis. We utilize the LaPlante Classification System .
Data Summary: Stability Classes
Class
Half-life () at 37°C
Energy Barrier ()
Development Strategy
Class 1
seconds
kcal/mol
Treat as achiral (rapid equilibrium).[2] Single conformer in crystal, average in solution.
Class 2
60s to 4.5 years
20 - 30 kcal/mol
DANGER ZONE. Too slow to equilibrate, too fast to separate. Avoid or stabilize.
Class 3
years
kcal/mol
Treat as stable enantiomers . Must separate and characterize individual atropisomers.
Strategic Decision Tree
Caption: Figure 2. Decision logic for atropisomeric risk assessment. Class 2 compounds require structural modification.
Case Study: The "Buttressing" Effect
A pure 2,2'-difluorobiphenyl usually falls into Class 1 (Barrier ~14-16 kcal/mol). However, drug candidates are rarely simple biaryls.
Scenario: You have a 2,2'-difluorobiphenyl kinase inhibitor that is showing "blurring" in NMR and double peaks in HPLC.
Diagnosis: You likely have a Class 2 atropisomer.
Root Cause: Substituents at the 3 or 3' positions (meta to the linker) "buttress" the fluorine atoms, preventing them from bending away during rotation, effectively raising the barrier.
Solution:
To Stabilize (Class 3): Increase bulk at 3,3' (e.g., Cl, Me) to lock the axis.
To Destabilize (Class 1): Remove 3,3' substituents or tie the rings back (macrocyclization) to force a planar constraint if the target allows.
References
LaPlante, S. R., et al. (2011).[3][4] "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry. Link
Tozer, M. J., & Hucke, O. (2018). "Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments." PLOS ONE. Link
Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. Link
Dewis, L., et al. (2019).[1] "Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY." Magnetic Resonance in Chemistry. Link
Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition. Link
An In-depth Technical Guide on the Thermal Stability of 2-(5-Fluoro-2-methylphenyl)phenol Derivatives
Foreword: The Criticality of Thermal Stability in Pharmaceutical Development In the landscape of pharmaceutical research and development, the intrinsic thermal stability of an active pharmaceutical ingredient (API) and i...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Criticality of Thermal Stability in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the intrinsic thermal stability of an active pharmaceutical ingredient (API) and its derivatives is a cornerstone of a successful drug product. It dictates not only the compound's shelf-life and storage conditions but also profoundly influences its behavior during manufacturing processes such as milling, granulation, and lyophilization.[1] An unstable compound can lead to degradation, impurity formation, and ultimately, a compromise in therapeutic efficacy and patient safety. This guide provides a comprehensive technical overview of the methodologies and considerations for evaluating the thermal stability of 2-(5-Fluoro-2-methylphenyl)phenol derivatives, a class of compounds with potential therapeutic applications. We will delve into the theoretical underpinnings of their stability, present robust experimental protocols for their characterization, and discuss the interpretation of the resulting data.
Molecular Scaffolding: Understanding the 2-(5-Fluoro-2-methylphenyl)phenol Core
The 2-(5-Fluoro-2-methylphenyl)phenol structure, a substituted biphenylol, possesses inherent characteristics that influence its thermal behavior. The biphenyl backbone provides a degree of rigidity, while the phenolic hydroxyl group introduces a potential site for hydrogen bonding and reactivity at elevated temperatures. The substituents—a fluorine atom and a methyl group—play a pivotal role in modulating the molecule's electronic and steric properties, thereby impacting its thermal resilience.
The Role of the Fluoro Group: The high electronegativity of the fluorine atom can significantly alter the electronic distribution within the aromatic ring. This can lead to stronger intramolecular bonds and potentially increase the energy required for thermal decomposition.[2]
The Influence of the Methyl Group: The methyl group, being an electron-donating group, can also affect the electron density of the aromatic system. Its presence may also introduce steric hindrance, which can influence intermolecular interactions and crystal packing, indirectly affecting thermal stability.
A deeper understanding of these substituent effects is crucial for predicting and interpreting the thermal behavior of novel derivatives within this chemical family.
The Cornerstones of Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques for assessing the thermal stability of pharmaceutical compounds.[3] When used in concert, they provide a comprehensive picture of a material's response to heat.[3]
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] It is invaluable for determining the onset of decomposition, quantifying mass loss at different stages, and identifying the presence of residual solvents or hydrates.[1]
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine melting points, glass transitions, and the enthalpy of phase changes, providing insights into the physical and energetic transformations a compound undergoes upon heating.[4]
The following sections will detail the experimental protocols for these techniques and the interpretation of the data they generate.
Experimental Workflow for Thermal Analysis
The logical flow of a comprehensive thermal analysis of a novel 2-(5-Fluoro-2-methylphenyl)phenol derivative is depicted below. This workflow ensures that both the thermal decomposition profile and the energetic transitions are thoroughly characterized.
Caption: A logical workflow for the thermal analysis of novel compounds.
In the Crucible: Experimental Protocols
The following protocols are designed to be self-validating, providing a robust framework for the thermal analysis of 2-(5-Fluoro-2-methylphenyl)phenol derivatives.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal decomposition profile of the sample.
Methodology:
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
Sample Preparation: Accurately weigh 3-5 mg of the finely powdered 2-(5-Fluoro-2-methylphenyl)phenol derivative into a ceramic or aluminum crucible.
Atmosphere: Conduct the analysis under a continuous flow of inert nitrogen gas (50 mL/min) to prevent oxidative degradation.
Temperature Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
Data Acquisition: Continuously record the sample mass as a function of temperature.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and enthalpy of fusion of the sample.
Methodology:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
Sample Preparation: Accurately weigh 2-4 mg of the finely powdered sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
Atmosphere: Maintain a nitrogen purge of 50 mL/min over the sample and reference pans.
Temperature Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to a temperature approximately 50 °C above the anticipated melting point (as a preliminary scan may indicate) at a heating rate of 10 °C/min.
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
Deciphering the Data: Interpretation and Hypothetical Results
While specific experimental data for 2-(5-Fluoro-2-methylphenyl)phenol derivatives is not publicly available, we can present a hypothetical yet realistic dataset to illustrate the interpretation process.
Table 1: Hypothetical Thermal Analysis Data for a 2-(5-Fluoro-2-methylphenyl)phenol Derivative
Parameter
Method
Hypothetical Value
Interpretation
Melting Point (Tm)
DSC
165 - 170 °C
A sharp endothermic peak indicates the transition from a solid to a liquid phase. A narrow melting range suggests high purity.
Enthalpy of Fusion (ΔHfus)
DSC
85 J/g
The energy required to melt the sample, providing insight into the crystalline structure's stability.
Onset of Decomposition (Tonset)
TGA
~ 275 °C
The temperature at which significant mass loss begins, marking the start of thermal degradation.[1]
Decomposition Temperature (Td)
TGA
~ 310 °C
The temperature of maximum mass loss rate, indicating the point of greatest instability.[1]
Mass Loss (to 600 °C)
TGA
98%
The total percentage of mass lost during heating, suggesting near-complete decomposition.
Final Residue (@ 600 °C)
TGA
< 2%
The amount of non-volatile material remaining after decomposition.
For a more in-depth understanding of the decomposition mechanism, a TGA instrument can be coupled with a Fourier-Transform Infrared (FTIR) spectrometer. This allows for the real-time identification of gaseous products evolved during decomposition.
Caption: Workflow for TGA-FTIR coupled analysis.
Based on the structure of 2-(5-Fluoro-2-methylphenyl)phenol, potential decomposition products could include carbon monoxide, carbon dioxide, and various fluorinated and methylated phenolic fragments.
Proposed Thermal Decomposition Pathway
A plausible, though hypothetical, thermal decomposition pathway for 2-(5-Fluoro-2-methylphenyl)phenol is initiated by the homolytic cleavage of the bond between the two phenyl rings, as this is often a point of thermal vulnerability in biphenyl systems. This initial fragmentation would lead to the formation of two radical species. Subsequent reactions, including hydrogen abstraction and further fragmentation of the aromatic rings, would lead to the formation of smaller, volatile molecules.
Caption: A simplified, hypothetical thermal decomposition pathway.
Conclusion and Future Directions
This guide has provided a comprehensive framework for assessing the thermal stability of 2-(5-Fluoro-2-methylphenyl)phenol derivatives. By employing rigorous TGA and DSC protocols, researchers and drug development professionals can obtain critical data to inform decisions regarding formulation, storage, and handling. The hypothetical data presented serves to illustrate the interpretation of thermal analysis results and underscores the importance of these techniques in pharmaceutical sciences.
Future work should focus on obtaining experimental thermal analysis data for a series of 2-(5-Fluoro-2-methylphenyl)phenol derivatives to build a structure-stability relationship database. Furthermore, computational modeling could be employed to predict thermal properties and decomposition pathways, accelerating the development of stable and effective drug candidates.
References
Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. (n.d.). Retrieved from [Link]
Deconvolution of Thermal Analysis Data using Commonly Cited Mathematical Models. (n.d.). TA Instruments. Retrieved from [Link]
5-Fluoro-2-methylphenol. (n.d.). PubChem. Retrieved from [Link]
Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the. (n.d.). Mines Repository. Retrieved from [Link]
The combined use of DSC and TGA for the thermal analysis of atenolol tablets. (1995). Journal of Pharmaceutical and Biomedical Analysis, 13(2), 103-10. Retrieved from [Link]
2-methyl-5-(1-methylethyl)phenol. (n.d.). NIST/TRC Web Thermo Tables. Retrieved from [Link]
Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. (2009). Journal of Thermal Analysis and Calorimetry, 98(2), 537-541. Retrieved from [Link]
Thermal degradation of fluorotelomer treated articles and related materials. (2008). Chemosphere, 72(8), 1141-1146. Retrieved from [Link]
New Thermal Decomposition Pathway for TATB. (2018). Propellants, Explosives, Pyrotechnics, 43(8), 758-762. Retrieved from [Link]
High-temperature decomposition chemistry of trimethylsiloxane surfactants, a potential Fluorine-Free replacement for fire suppression. (2022). Chemosphere, 308(Pt 2), 136351. Retrieved from [Link]
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved from [Link]
Trends in the thermal stability of two-dimensional covalent organic frameworks. (2021). Faraday Discussions, 225, 226-240. Retrieved from [Link]
Thermal Properties and Features of Nanofluids. (2023). MDPI. Retrieved from [Link]
DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). Pharmaceutics, 16(1), 89. Retrieved from [Link]
Topic: Reactivity Profile of the Hydroxyl Group in Fluorinated Biaryl Systems
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Role of Fluorine in Biaryl Scaffolds Fluorinated biaryl systems represent a privileged struct...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorine in Biaryl Scaffolds
Fluorinated biaryl systems represent a privileged structural motif in medicinal chemistry, agrochemicals, and materials science.[1][2] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often with minimal steric impact.[3][4] In biaryl systems containing a hydroxyl group, this strategic fluorination creates a fascinating interplay of electronic effects that directly modulates the reactivity of the phenolic -OH group. Understanding this reactivity profile is paramount for professionals seeking to perform late-stage functionalization, design novel molecular probes, or synthesize complex fluorinated molecules.[5]
This guide provides a detailed exploration of how fluorine substitution governs the chemical behavior of the hydroxyl group in biaryl systems. We will dissect the fundamental electronic principles, analyze the impact on acidity and hydrogen bonding, and provide field-proven protocols for key chemical transformations.
Electronic Modulation: The Root of Altered Reactivity
The reactivity of a phenolic hydroxyl group is intrinsically linked to the electron density on its oxygen atom and the stability of the corresponding phenoxide ion. Fluorine, being the most electronegative element, exerts powerful electronic effects that perturb this delicate balance. These effects are primarily twofold: the through-bond inductive effect (-I) and the through-space resonance effect (+R or mesomeric effect).
Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma bond network. This effect de-shields the aromatic ring and, crucially, the oxygen atom of the hydroxyl group, making the O-H bond more polarized and the proton more acidic.
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This effect increases electron density on the ring, particularly at the ortho and para positions.
The net influence on the hydroxyl group's reactivity depends on the position of the fluorine atom(s) relative to the hydroxyl group, as these two effects can either cooperate or compete.[6][7]
Caption: Positional effects of fluorine on hydroxyl reactivity.
Acidity Profile (pKa): A Quantitative Look
The most direct measure of the electronic impact on the hydroxyl group is its acidity, or pKa. Fluorine substitution generally increases the acidity of phenols by stabilizing the resulting phenoxide anion through electron withdrawal.[6][8] However, the magnitude of this effect is highly position-dependent.
meta-Fluorophenols: In the meta position, only the electron-withdrawing inductive effect operates, leading to a significant increase in acidity compared to phenol.
ortho- and para-Fluorophenols: In these positions, the electron-donating resonance effect opposes the inductive effect.[6] While the inductive effect is generally stronger, the resonance effect partially mitigates the stabilization of the phenoxide, resulting in a less pronounced increase in acidity compared to the meta isomer.[7][9] In some contexts, the acidity of p-fluorophenol is nearly identical to that of phenol itself, as the two opposing effects nearly cancel each other out.[9]
Compound
pKa
Primary Electronic Effect from Fluorine
Phenol
~10.0
-
meta-Fluorophenol
~9.3
Strong Inductive (-I)
ortho-Fluorophenol
~8.8
Inductive (-I) > Resonance (+R)
para-Fluorophenol
~9.9
Inductive (-I) ≈ Resonance (+R)
Note: pKa values are approximate and can vary slightly based on measurement conditions.
This modulation of acidity is critical. A lower pKa means the hydroxyl group is more readily deprotonated, which can enhance its nucleophilicity in reactions requiring the formation of a phenoxide intermediate under basic conditions.[10]
Hydrogen Bonding: An Overlooked Influencer
Fluorine's high electronegativity allows it to act as a hydrogen bond acceptor.[11][12] In ortho-fluorinated biaryl systems, this can lead to the formation of an intramolecular hydrogen bond (IMHB) between the fluorine atom and the hydroxyl proton.[13][14]
This OH···F interaction has several consequences:
Conformational Locking: The IMHB can restrict the rotation of the hydroxyl group, influencing the overall conformation of the molecule. This is a key consideration in drug design, where specific conformers are required for receptor binding.[12]
Reduced H-Bond Donation: By engaging the hydroxyl proton, the IMHB reduces the ability of the -OH group to act as a hydrogen bond donor to external molecules, such as solvents or protein residues.[13]
Altered Acidity: The stabilization provided by the IMHB can influence the ease of proton removal, subtly altering the expected pKa based solely on electronic effects.
Caption: Consequences of intramolecular hydrogen bonding.
Key Transformations of the Hydroxyl Group
The altered electronic and steric environment in fluorinated biaryls directly impacts the outcome of common synthetic transformations involving the hydroxyl group.
O-Arylation and Etherification
The synthesis of biaryl ethers is a cornerstone of medicinal chemistry. The hydroxyl group of a fluorinated phenol can act as a nucleophile to displace a leaving group on another aryl ring.
Causality in Experimental Design:
Base Selection: Due to the increased acidity of fluorinated phenols, weaker bases can often be employed for deprotonation compared to their non-fluorinated analogs. For instance, K₂CO₃ can be effective where a stronger base like NaH might otherwise be required.[10]
Catalyst Systems: Palladium-catalyzed C-O cross-coupling reactions are highly effective.[15][16] The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos) are often required to facilitate the reductive elimination step, which can be sluggish for C-O bond formation, especially with electron-rich fluorinated phenols.[15]
This protocol describes the synthesis of a fluorinated biaryl ether from a fluorinated phenol and an aryl bromide.
Reagent Preparation: In a nitrogen-filled glovebox, add the fluorinated biaryl phenol (1.0 equiv.), the aryl bromide (1.2 equiv.), Cs₂CO₃ (2.0 equiv.), and the palladium precatalyst, e.g., tBuBrettPhos Pd G3 (2 mol %), to an oven-dried reaction vial.
Solvent Addition: Add anhydrous toluene to the vial to achieve a concentration of ~0.1 M with respect to the limiting reagent.
Reaction Setup: Seal the vial and remove it from the glovebox. Place it in a preheated aluminum block on a magnetic stir plate.
Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired fluorinated biaryl ether.[15]
Deoxyfluorination
Deoxyfluorination is the direct conversion of a hydroxyl group to a fluorine atom, a strategically important transformation for accessing multi-fluorinated compounds.[17][18] While challenging, several modern reagents have been developed for this purpose.
Causality in Experimental Design:
Reagent Choice: Reagents like PhenoFluor or PyFluor are often used.[17] The mechanism involves activation of the hydroxyl group to form a good leaving group, followed by nucleophilic displacement by fluoride.
Substrate Reactivity: The reaction is highly sensitive to the electronic nature of the biaryl system. Electron-withdrawing groups (including other fluorine atoms) on the ring facilitate the reaction by making the ipso-carbon more electrophilic and stabilizing the transition state.[19] Conversely, electron-rich systems react much more slowly and may require harsher conditions.[18]
One-Pot Procedures: Some methods allow for a one-pot conversion from phenols by first converting the hydroxyl to an aryl fluorosulfonate, which is a highly reactive electrophile for subsequent nucleophilic fluorination with a fluoride source like NMe₄F.[20] This avoids the direct, and often difficult, displacement of the hydroxyl group itself.[20]
Caption: Two-step deoxyfluorination workflow via fluorosulfonate.
Conclusion and Future Outlook
The hydroxyl group in fluorinated biaryl systems is not a passive spectator but an active participant whose reactivity is finely tuned by the number and position of fluorine substituents. Fluorination enhances acidity, alters hydrogen bonding capabilities, and dictates the optimal conditions for key synthetic transformations like O-arylation and deoxyfluorination. For the modern researcher, a deep understanding of these principles is not merely academic; it is a practical necessity for the rational design and efficient synthesis of next-generation pharmaceuticals and advanced materials. As new catalytic systems and fluorinating reagents continue to emerge, the ability to predict and harness the nuanced reactivity of these valuable scaffolds will remain a critical skill.[21]
References
Title: Explain the trends in the acidity of phenol and the monofluoro derivative.
Title: Effect of Fluorine Substitution on Phenol Acidities in the Gas - Phase and in Aqueous Solution.
Title: Can you tell the order of acidic strength of para halogen substituted phenols?
Title: Transition-Metal-Free O-Arylation of Alcohols and Phenols with S-Arylphenothiaziniums
Source: ResearchGate
URL
Title: Why is p-fluorophenol more acidic than phenol?
Title: Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems
Source: RSC Publishing
URL
Title: Synthesis and characterization of fluorinated poly(aryl ether)
Title: Direct Synthesis of Fluorinated Heteroarylether Bioisosteres
Source: PMC - NIH
URL
Title: Synthetic chemistry-led creation of a difluorinated biaryl ether non-nucleoside reverse transcriptase inhibitor
Source: PubMed
URL
Title: Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates
Source: Journal of the American Chemical Society
URL
Title: para-Selective dearomatization of phenols by I(i)/I(iii)
Title: Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls
Source: PMC - NIH
URL
Title: Selective C–H Bond Fluorination of Phenols with a Removable Directing Group
Source: ACS Publications
URL
Title: Research project: Linclau:Intramolecular hydrogen bonding between organofluorine and alcohols
Source: University of Southampton
URL
Title: Influence of Alcohol β-Fluorination on Hydrogen-Bond Acidity of Conformationally Flexible Substrates
Source: ResearchGate
URL
Title: Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent
Source: ACS Publications
URL
Title: Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C−O Cross-Coupling
Source: ResearchGate
URL
Title: Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling
Source: Organic Letters - ACS Publications
URL
Title: Deoxyfluorination of Phenols
Source: Harvard DASH
URL
Title: The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols
Source: Longdom Publishing
URL
Title: Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif
Source: PMC
URL
Title: Deoxyfluorination of Phenols
Source: Organic Chemistry Portal
URL
Title: Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies
Source: Journal of the American Chemical Society
URL
Title: The Nucleophile
Source: Chemistry LibreTexts
URL
Title: Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy
Source: National Laboratory of the Rockies
URL
Title: Method of converting hydroxyl groups into corresponding fluoro compounds
Source: Google Patents
URL
Title: "The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction"
Source: e-Publications@Marquette
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Title: Chemoselective Hydroxyl Group Transformation: An Elusive Target
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URL
Title: The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR)
Suzuki-Miyaura coupling protocol for 2-(5-Fluoro-2-methylphenyl)phenol synthesis
Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(5-Fluoro-2-methylphenyl)phenol (CAS: N/A for specific isomer, generic biaryl phenol class). The synthesis utilizes a Suz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(5-Fluoro-2-methylphenyl)phenol (CAS: N/A for specific isomer, generic biaryl phenol class). The synthesis utilizes a Suzuki-Miyaura cross-coupling strategy specifically engineered to overcome the steric hindrance inherent in di-ortho substituted biaryl systems.
Unlike standard Suzuki protocols, this method employs Buchwald-type dialkylbiaryl phosphine ligands (SPhos) to facilitate the coupling of unprotected 2-bromophenol with sterically demanding (5-fluoro-2-methylphenyl)boronic acid. This direct coupling approach eliminates the need for phenol protection/deprotection steps, significantly increasing atom economy and throughput.
Retrosynthetic Analysis & Reaction Engineering
The Steric Challenge
The target molecule features a biaryl axis with substituents at the 2 and 2' positions (a hydroxyl group on Ring A and a methyl group on Ring B).
Ring A (Electrophile): 2-Bromophenol. The ortho-hydroxyl group can act as a Lewis base, potentially coordinating to the Palladium center and poisoning the catalyst or requiring high base loads to prevent protodeboronation.
Ring B (Nucleophile): (5-Fluoro-2-methylphenyl)boronic acid. The ortho-methyl group creates significant steric bulk, impeding the transmetallation step in the catalytic cycle.
Catalyst Selection: The "SPhos" Advantage
Standard catalysts like Pd(PPh3)4 often fail in di-ortho couplings due to slow oxidative addition and incomplete transmetallation. This protocol utilizes SPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)).
Mechanism: The electron-rich nature of the SPhos ligand facilitates oxidative addition into the electron-rich aryl bromide (phenol ring).
Steric Bulk: The ligand's bulk promotes the reductive elimination step, which is often the turnover-limiting step in hindered biaryl synthesis.
Reaction Scheme
Figure 1: Reaction scheme for the direct coupling of unprotected phenol and hindered boronic acid.
Glassware Prep: Oven-dry a 20 mL reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.
Solids Charge: Add (5-Fluoro-2-methylphenyl)boronic acid (1.2 equiv), K3PO4 (3.0 equiv), and SPhos Pd G2 (2 mol%) to the vial.
Note: If using the G2 precatalyst, it is air-stable in solid form, but handling under inert gas is Best Practice.
Liquids Charge: Add 2-Bromophenol (1.0 equiv).
Technique Tip: If the phenol is solid at room temperature, add it with the other solids. If liquid, add via micropipette.
Solvent Addition: Add Toluene (4 mL) and Water (0.4 mL).
Critical Step (Degassing): Sparge the biphasic mixture with Nitrogen/Argon for 5–10 minutes. Oxygen is the enemy of Palladium(0) species and will reduce yields.
Phase 2: Reaction & Monitoring
Heating: Seal the vial and heat the reaction mixture to 100°C in an oil bath or heating block.
Stirring: Ensure vigorous stirring (≥800 RPM). The reaction is biphasic; mass transfer between the aqueous base and organic layer is crucial.
Timepoint: Run the reaction for 4–16 hours .
TLC Monitoring: Eluent: 10% Ethyl Acetate in Hexanes. The starting 2-bromophenol (Rf ~0.6) should disappear. The product will likely be slightly more polar due to the biaryl nature but distinct.
Phase 3: Workup & Purification
Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
Acidification (Critical): Carefully adjust the pH of the aqueous layer to ~4–5 using 1M HCl.
Why? Phenols can exist as phenoxides in basic conditions (K3PO4). Acidification ensures the product is in the neutral organic phase.
Extraction: Separate layers. Extract the aqueous phase twice more with Ethyl Acetate.
Drying: Combine organic layers, wash with Brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Flash Column Chromatography.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient 0% -> 10% Ethyl Acetate in Hexanes.
Workflow Visualization
Figure 2: Operational workflow for the synthesis, highlighting the critical degassing and acidification steps.
Quality Control & Characterization
The following data is expected for the target compound: 2-(5-Fluoro-2-methylphenyl)phenol .
Physical State: Off-white to pale yellow solid/oil.
1H NMR (400 MHz, CDCl3):
Look for the Phenol -OH singlet (broad, exchangeable) around δ 5.0–6.0 ppm (shift varies with concentration).
Methyl Group: A sharp singlet/doublet around δ 2.1–2.3 ppm (coupling to F is possible but usually small J value for 4-bond).
Aromatic Region: Complex multiplet (7 protons). The 5-Fluoro substitution will split signals on Ring B.
19F NMR: Single peak around δ -115 to -120 ppm (typical for aryl fluorides).
MS (ESI-): m/z = [M-H]- (Expected mass: ~201.2). Phenols ionize well in negative mode.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Catalyst poisoning by O2 or Phenol.
1. Ensure rigorous degassing.2. Increase catalyst loading to 4 mol%.3. Switch to XPhos Pd G2 (more steric bulk).
Protodeboronation
Boronic acid instability.
1. Reduce temperature to 80°C.2. Add boronic acid in portions.3. Use (5-Fluoro-2-methylphenyl)boronic acid pinacol ester instead of the acid.
Strictly exclude air. Ensure solvent is degassed before heating.
Product in Aqueous Layer
pH too high during workup.
The product is a phenol (pKa ~10). Ensure the aqueous layer is acidified to pH < 6 before extraction.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Navarro, O., Kelly, R. A., & Nolan, S. P. (2003).[3] A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides.[3][4] Journal of the American Chemical Society, 125(52), 16194–16195. Link
Wawrzyniak, P., & Heinicke, J. (2006). Microwave-promoted Suzuki–Miyaura coupling of arylboronic acids with 1-bromo-2-naphthol, o-bromophenol, and o-chlorophenol.[5] Tetrahedron Letters, 47(50), 8921-8924. Link
Application of 2-(5-Fluoro-2-methylphenyl)phenol in metallocene catalyst design
This guide details the application of 2-(5-Fluoro-2-methylphenyl)phenol as a specialized ligand precursor in the design of Group 4 Bis(biphenylphenoxy) catalysts (often classified as "post-metallocene" or "single-site" m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 2-(5-Fluoro-2-methylphenyl)phenol as a specialized ligand precursor in the design of Group 4 Bis(biphenylphenoxy) catalysts (often classified as "post-metallocene" or "single-site" molecular catalysts).
These ligands are critical in high-temperature solution polymerization processes (e.g., for producing polyolefin elastomers and block copolymers) where precise control over molecular weight, comonomer incorporation, and catalyst stability is required.
Part 1: Introduction & Strategic Utility
2-(5-Fluoro-2-methylphenyl)phenol is a sterically hindered, fluorinated biaryl phenol. It serves as a pro-ligand for constructing Bis(biphenylphenoxy) Transition Metal Complexes (typically Zirconium or Hafnium).
Key Structural Features & Functions:
Biaryl Backbone: The phenyl substituent at the ortho (2-) position of the phenol creates a deep steric pocket, essential for protecting the active metal center from bimolecular deactivation.
2-Methyl Substituent (Atropisomerism Control): The methyl group on the non-phenolic ring restricts rotation around the biaryl C-C bond. This "locking" effect is crucial for maintaining a rigid chiral environment (if substituted appropriately) or simply providing robust steric bulk to favor high molecular weight polymer formation.
5-Fluoro Substituent (Electronic Tuning): The fluorine atom exerts an electron-withdrawing inductive effect (-I). This decreases the electron density at the metal center, making the catalyst more electrophilic.
Secondary Effect: Fluorine can influence chain transfer mechanisms, often producing lower molecular weight fractions desirable for processability or specific bimodal distributions.
Acidify with 1M HCl to pH ~4 (to protonate the phenoxide).
Extract with Ethyl Acetate (
mL).
Wash combined organics with brine, dry over
, and concentrate.
Purification: Purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 95:5) to yield 2-(5-Fluoro-2-methylphenyl)phenol as a viscous oil or low-melting solid.
Catalyst Synthesis: Metallation with Hafnium/Zirconium
Objective: Synthesize the Bis(biphenylphenoxy) Metal Complex:
Preparation: In a nitrogen-filled glovebox, dissolve the Ligand (2.0 equiv) in Toluene (10 mL/g).
Addition: Add the ligand solution dropwise to a stirred solution of
in Toluene at room temperature.
Note: The reaction is driven by the formation of Toluene (byproduct) as the phenol protonates the benzyl ligand.
Reaction: Stir at
for 3 hours. The solution typically changes color (pale yellow to deep yellow/orange).
Isolation:
Remove solvent under high vacuum.
Wash the residue with cold Pentane to remove unreacted ligand.
Recrystallize from Toluene/Pentane at
.
Characterization: Verify structure via
NMR (look for disappearance of phenolic -OH and shifts in benzyl protons).
High-Temperature Polymerization Protocol
Objective: Evaluate catalyst performance for Ethylene/1-Octene copolymerization.
System Setup:
Reactor: 1-Gallon stirred autoclave reactor.
Scavenger: MMAO-3A (Modified Methylaluminoxane).
Activator:
(Anilinium Borate).
Step-by-Step Run:
Conditioning: Heat reactor to
under purge to remove moisture. Cool to reaction temperature ().
Loading:
Add solvent (Isopar-E, 1500 g).
Add 1-Octene comonomer (250 g).
Add Scavenger (MMAO-3A, 10
mol Al).
Saturation: Pressurize with Ethylene to 450 psi. Allow to saturate.
Injection: Inject the Catalyst solution (pre-mixed with Activator in 1:1.2 molar ratio) into the reactor under high pressure.
Polymerization:
Maintain temperature at
(exotherm control via cooling coil).
Feed Ethylene on demand to maintain 450 psi.
Run time: 10 minutes.
Quench: Kill reaction with CO/Methanol. Vent reactor.
Analysis: Dry polymer in vacuum oven. Measure Activity (kg polymer / g metal), Density (ASTM D792), and Melt Index (
).
Part 3: Data & Visualization
Comparative Performance Analysis
Hypothetical data illustrating the "Fluorine Effect" in Bis(biphenylphenoxy) Hafnium systems.
Catalyst Ligand
Substituent (Ring B)
Activity ( g/mol Hfh)
( g/mol )
Octene Incorp. (wt%)
Control
2-Methylphenyl
2.5
120,000
12.5
Target (This Protocol)
5-Fluoro-2-methylphenyl
4.8
95,000
14.2
Variant
2,4-Difluorophenyl
6.1
65,000
11.0
Interpretation: The 5-Fluoro substitution significantly boosts activity (+92%) due to increased electrophilicity, while slightly reducing molecular weight, making it ideal for producing processable elastomers.
Workflow Diagram (Graphviz)
Caption: Integrated workflow for synthesizing the fluorinated biaryl ligand and its subsequent application in high-throughput olefin polymerization.
Part 4: References
Dow Global Technologies LLC. (2016).[2] Bis-biphenylphenoxy catalysts for polymerization of low molecular weight ethylene-based polymers. WO2016014749A1.[2] Link
Dow Global Technologies LLC. (2013).[2] High temperature solution polymerization process. US Patent 8,354,484. Link
Arriola, D. J., et al. (2006). Catalytic Production of Olefin Block Copolymers via Chain Shuttling Polymerization. Science, 312(5774), 714-719. Link
Makio, H., et al. (2011). FI Catalysts: A New Family of High Performance Catalysts for Olefin Polymerization. Chemical Reviews, 111(3), 2363–2449. Link
Troubleshooting low conversion rates in Suzuki coupling of 2-bromo-5-fluorotoluene
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide focuses on addressing the...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide focuses on addressing the specific challenges associated with low conversion rates when using 2-bromo-5-fluorotoluene as a substrate. As a sterically hindered and electronically modified aryl bromide, this substrate presents unique hurdles that require careful optimization of reaction parameters. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these challenges and achieve higher yields.
This section is designed to proactively address the most common issues encountered during the Suzuki coupling of 2-bromo-5-fluorotoluene. Each answer provides a mechanistic explanation and actionable steps for optimization.
Q1: My Suzuki coupling with 2-bromo-5-fluorotoluene has stalled, showing low conversion. What are the first things I should check?
Low conversion is a frequent issue and can often be resolved by systematically evaluating the foundational components of your reaction. Here’s a checklist of initial points to verify:
Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen.[1] An incomplete inert atmosphere (argon or nitrogen) can lead to catalyst deactivation through oxidation, significantly reducing your yield. Ensure all solvents are properly degassed and that the reaction is maintained under a positive pressure of inert gas from start to finish.[2]
Reagent Quality and Stability:
Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through protodeboronation, where the C-B bond is cleaved by a proton source.[3][4] This is especially pertinent for electron-deficient arylboronic acids.[5] Using a more stable boronic ester, such as a pinacol ester, can often circumvent this issue.[3][6] Always use fresh or properly stored boronic acid/ester.
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade or oxidize over time.[7] Ensure your catalyst and ligand are fresh and have been stored under appropriate inert conditions.
Base: The base should be a fine, dry powder. Clumps can lead to inconsistent results due to poor dispersion in the reaction mixture.[1]
Reaction Conditions:
Stirring: For heterogeneous mixtures, vigorous stirring is crucial for effective mixing of all reaction components.[1]
Temperature: Ensure your reaction is being heated to the target temperature. Inaccurate heating can lead to sluggish or incomplete reactions.[8]
Below is a workflow to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Q2: I'm observing a significant amount of 5-fluorotoluene in my crude reaction mixture. What is causing this dehalogenation, and how can I minimize it?
The formation of 5-fluorotoluene indicates a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen.[9] This is a common issue, particularly with electron-rich or sterically hindered aryl halides.
Primary Causes:
Hydride Source: The palladium-aryl intermediate formed after oxidative addition can react with an unintended hydride source in the reaction mixture.[10] Potential sources include certain solvents (like alcohols) or even some bases under specific conditions.
β-Hydride Elimination: If your boronic acid partner has β-hydrogens (common in alkyl boronic acids), β-hydride elimination can occur from the palladium intermediate, which can lead to reductive elimination and formation of the dehalogenated product.[11]
Reaction Conditions: High temperatures and extended reaction times can sometimes favor dehalogenation pathways.[9]
Strategies for Mitigation:
Optimize the Catalyst System: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination step over pathways that lead to dehalogenation.[9] Pre-catalysts like XPhos Pd G2 are often effective in minimizing this side reaction.[9]
Choose the Appropriate Base: Stronger bases like hydroxides or alkoxides can sometimes promote dehalogenation. Consider switching to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[9][12]
Solvent Choice: Aprotic solvents are generally preferred. If you must use an alcohol as a solvent, consider adding a non-protic co-solvent to minimize its potential as a hydride source.[9]
Control Temperature: Running the reaction at the lowest effective temperature can help disfavor the dehalogenation pathway.[9]
Q3: My conversion rate is still low despite basic checks. How does the steric hindrance of the ortho-methyl group in 2-bromo-5-fluorotoluene impact the reaction?
The ortho-methyl group introduces significant steric hindrance, which can impede several key steps in the Suzuki catalytic cycle.
Mechanistic Impact:
Oxidative Addition: The bulky methyl group can slow down the initial oxidative addition of the Pd(0) catalyst to the C-Br bond. This is often the rate-determining step in the cycle.[13]
Reductive Elimination: The final step, reductive elimination, which forms the new C-C bond, can also be hindered. The steric clash between the ortho-substituent and the coupling partner on the palladium center can raise the energy barrier for this step.
Troubleshooting Steric Hindrance:
Ligand Selection is Critical: To overcome steric hindrance, the choice of phosphine ligand is paramount. Bulky, electron-rich monodentate phosphine ligands are generally the solution.
Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos are specifically designed to facilitate coupling of sterically demanding substrates.[14][15] They create a bulky coordination sphere around the palladium atom that promotes both oxidative addition and reductive elimination.
Trialkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) are also highly effective for these challenging couplings.[16]
Use of Advanced Pre-catalysts: Modern pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, are often more effective than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂. These pre-catalysts are designed for the rapid and clean generation of the active monoligated Pd(0) species essential for coupling hindered substrates.[15]
Caption: Impact of steric hindrance on the Suzuki catalytic cycle.
Q4: What is the optimal choice of base and solvent for this specific substrate?
The base and solvent work in concert to facilitate the crucial transmetalation step and can significantly influence reaction rates and yields.[17][18]
Base Selection:
The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[19] For sterically hindered couplings, a thoughtful choice of base is important.
Potassium Phosphate (K₃PO₄): This is often an excellent first choice for challenging Suzuki couplings. It is a moderately strong base that is effective in a variety of solvent systems and is less likely to cause base-sensitive functional group degradation compared to hydroxides.[12]
Cesium Carbonate (Cs₂CO₃): Due to its higher solubility in organic solvents, Cs₂CO₃ can be very effective, particularly in more challenging reactions.[12][20]
Potassium Carbonate (K₂CO₃): A standard and cost-effective choice that works well in many cases, especially in aqueous solvent mixtures.[21]
Solvent System:
Solvents can modulate reagent solubility, catalyst activity, and reaction rates.[22] For 2-bromo-5-fluorotoluene, a range of solvents can be effective, and screening may be necessary.
Ethereal Solvents (Dioxane, THF, 2-MeTHF): These are common and often highly effective solvents for Suzuki couplings.[21] They are typically used with an aqueous base solution (e.g., 4:1 or 5:1 organic:water). The presence of water can be beneficial for the transmetalation step.[23]
Aromatic Solvents (Toluene): Toluene is another excellent choice, allowing for higher reaction temperatures which can be necessary to overcome the activation energy for hindered substrates. It is also used with an aqueous base.
Polar Aprotic Solvents (DMF, NMP): While these can sometimes lead to higher reaction rates, they can also promote side reactions.[23] They should be considered if solubility issues are encountered in other systems.
Base
Common Solvent Systems
Key Considerations
K₃PO₄
Dioxane/H₂O, Toluene/H₂O, THF/H₂O
Generally a robust and reliable choice for hindered substrates.
Cs₂CO₃
Dioxane, Toluene, THF
Higher solubility in organic solvents can be advantageous for difficult couplings.[12]
K₂CO₃
Dioxane/H₂O, THF/H₂O, Toluene/H₂O
A standard, effective, and economical choice.
NaOH / KOH
Dioxane/H₂O, THF/H₂O
Strong bases; use with caution if your molecule has base-sensitive groups.
Table 1: Recommended Base and Solvent Combinations for Screening.
Experimental Protocols
To aid in your optimization process, here is a general, detailed protocol for screening catalysts and ligands for the coupling of 2-bromo-5-fluorotoluene.
Protocol: Catalyst/Ligand Screening for Suzuki Coupling
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-fluorotoluene, the arylboronic acid, the palladium pre-catalyst, the phosphine ligand, and the base.
Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a thoroughly inert atmosphere.
Add the degassed solvent system via syringe.
Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C) and begin vigorous stirring.
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 2 hours).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
References
Benchchem. A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
Benchchem. Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. DOI:10.1039/C3CS60197H.
Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
ResearchGate. The effect of different solvents on the Suzuki coupling reac- tion a.
Benchchem. Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
Benchchem. Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
Handling air-sensitive biaryl phenol intermediates in the glovebox
Technical Support Center: Handling Air-Sensitive Biaryl Phenols Ticket System ID: #BP-GBX-2024 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Biaryl Phenol Handling Support Hub User Issue:...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Handling Air-Sensitive Biaryl PhenolsTicket System ID: #BP-GBX-2024
Status: Open
Assigned Specialist: Senior Application Scientist
Welcome to the Biaryl Phenol Handling Support Hub
User Issue: "My biaryl phenol intermediates are degrading inside the glovebox. I'm seeing color changes (pinking/browning), inconsistent yields, and static issues during weighing."
Executive Summary:
Biaryl phenols (e.g., BINOL derivatives, 2-phenylphenols) are deceptively sensitive. While often stable solids in air for short periods, they are prone to oxidative degradation (forming quinones) and radical coupling when in solution, particularly under basic conditions or in the presence of trace transition metals. Inside a glovebox, the primary enemies are not just bulk oxygen, but static electricity , solvent-dissolved gas , and catalyst poisoning .
This guide is structured as a Tier 3 Technical Support response, addressing the root causes of failure with validated protocols.
Module 1: The Atmosphere (Environment & Sensors)
Q: My glovebox sensors read < 1 ppm
, but my product still turns pink in solution. Is the sensor lying?
A: The sensor is likely accurate for the gas phase, but your chemistry is happening in the liquid phase.
Phenols are "oxygen scavengers." If your solvent contains dissolved
(which glovebox circulation scrubbers cannot remove from inside a sealed bottle), your phenol will find it before the scrubber does.
Troubleshooting Protocol:
The "Pink Death" Indicator: Biaryl phenols oxidize to ortho- or para-quinones upon exposure to
. This manifests as a color shift from white/colorless to pink, bright red, or brown.
Solvent Degassing (The Critical Step): Sparging is insufficient for highly sensitive phenolic intermediates. You must use Freeze-Pump-Thaw (FPT) for all solvents brought into the box.[1]
Data: Dissolved Oxygen Efficiency by Method
Method
Residual (ppm)
Suitability for Biaryl Phenols
Sparging ( balloon)
10 - 20 ppm
FAIL (High risk of quinone formation)
Glovebox Circulation
< 1 ppm (Gas only)
FAIL (Does not degas liquids)
Freeze-Pump-Thaw (3 cycles)
< 0.05 ppm
PASS (Required Standard)
Corrective Action:
Perform 3 cycles of FPT on all solvents before bringing them into the antechamber.
Store solvents over activated molecular sieves (3Å or 4Å) inside the box to prevent moisture uptake, which accelerates oxidative coupling.
Module 2: The Solids (Static & Weighing)
Q: Whenever I try to weigh my biaryl phenol, the powder "flies" off the spatula. How do I stop this?
A: Biaryl phenols are often fluffy, crystalline solids that accumulate massive static charges in the dry argon/nitrogen atmosphere of a glovebox (0% humidity).
The Physics of the Problem:
In a glovebox, there is no moisture to dissipate surface charge. The electrostatic repulsion forces often exceed the gravitational force on light particles.
Troubleshooting Protocol:
Ionization (Mandatory): Install a static elimination ionizer (fan or bar) inside the box. Aim it directly at the balance.
Note: Polonium strips are traditional but have a short half-life and regulatory issues. Piezoelectric ionizers are the modern standard.
The "Foil Boat" Technique: Do not use plastic weighing boats. They are insulators and hold charge.
Solution: Fashion weighing boats out of aluminum foil . Aluminum is conductive; when it touches the metal balance pan (which should be grounded), the charge dissipates.
Anti-Static Gun: Use a Zerostat gun on the vial before opening it. Squeeze slowly to release positive ions, release slowly to emit negative ions.
Module 3: The Chemistry (Stability & Degradation)
Q: Why does my reaction work in a Schlenk flask but fail in the glovebox?
A: This is usually due to Solvent Vapor Trapping . In a Schlenk line, you are often under dynamic flow or static vacuum. In a glovebox, if you run a reaction in an open vial, the solvent vapors (especially THF or DCM) can saturate the local atmosphere or poison the box's catalyst bed, leading to poor atmosphere quality over time.
Visualizing the Failure Mode (Oxidation Pathway):
Biaryl phenols degrade via a radical mechanism. If trace base is present (even from glassware cleaning residue), the phenol becomes a phenoxide, which is easily oxidized to a radical, leading to dimerization or quinone formation.
Figure 1: The degradation pathway of biaryl phenols. Trace oxygen or moisture facilitates the transition from stable phenol to colored quinone or coupled impurities.
Corrective Action:
Glassware Prep: Oven-dry all vials at 120°C for at least 4 hours. Bring them into the antechamber while hot if possible, or vacuum down immediately.
Sealing: Run reactions in pressure-relief vials or screw-cap jars with Teflon-lined caps. Do not use open vessels unless necessary for evaporation.
Module 4: Transfer & Workup (The Exit Strategy)
Q: How do I get the sample out for NMR/HPLC without killing it?
A: The transition from the glovebox (Inert) to the lab (Air) is the most dangerous moment.
Protocol: The "Quench-in-Box" Method
Never bring the active reaction mixture out to quench.
Quench Inside: Add your acid (e.g., dilute HCl in MeOH) or quenching agent inside the glovebox. This locks the phenol in its protonated (stable) state.
Double-Vialing:
Place the sample vial inside a larger jar containing a scavenger (like a small amount of activated carbon or copper turnings if highly sensitive) or simply seal it tightly with electrical tape.
NMR Prep: Prepare the NMR tube inside the glovebox. Use a tight-fitting cap and wrap with Parafilm. For absolute certainty, use J. Young NMR tubes (with a Teflon valve).
Workflow Visualization:
Figure 2: Decision matrix for handling biaryl phenols. Note the critical loop at solvent degassing.
References & Validated Sources
Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[2] Link
Authority on general glovebox and Schlenk line techniques.
Berr, J. F. (Berry Group). (2019). Degassing Solvents: Freeze-Pump-Thaw vs Sparging. University of Wisconsin-Madison. Link
Provides the comparative data on residual oxygen levels in solvents.
Quideau, S., et al. (2005). Oxidative Activation of Phenols. Angewandte Chemie International Edition. (Concept referenced via NIH/PubChem summaries on Phenol Oxidation). Link
Mechanistic grounding for phenoxyl radical formation and quinone oxidation.
Sigma-HSE. (2024). Controlling Electrostatic Hazards in Powder Handling. Link
Source for static control methodologies (grounding and ionization).
MBRAUN. (n.d.). Solvent Purification Systems and Glovebox Operation. Link
Technical specifications for glovebox atmosphere limits (<1 ppm).
A Comparative Guide to Understanding the Impact of the 5-Fluoro Group on the Lipophilicity (LogP) of the Biaryl Scaffold
For researchers, medicinal chemists, and professionals in drug development, understanding and controlling the physicochemical properties of lead compounds is paramount. Among these, lipophilicity, quantified by the parti...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, understanding and controlling the physicochemical properties of lead compounds is paramount. Among these, lipophilicity, quantified by the partition coefficient (LogP), stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] The biaryl scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and drug molecules due to its versatile structural and biological properties.[4][5][6][7][8] This guide provides an in-depth, objective comparison of how the introduction of a 5-fluoro group to a biaryl scaffold can modulate its lipophilicity, supported by established experimental protocols.
The Strategic Role of Fluorine in Modulating Lipophilicity
Fluorine has become a cornerstone element in modern drug discovery.[9][10] Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's electronic and conformational characteristics.[9][10][11] The strategic placement of a fluorine atom can significantly alter a compound's lipophilicity, which in turn influences its ability to cross biological membranes and interact with its target.[9][12] While often perceived as a lipophilic atom, the effect of fluorine on LogP is highly context-dependent, making empirical determination essential.[13]
The introduction of a 5-fluoro group into a biaryl system can influence its LogP through several mechanisms:
Inductive Effects: The high electronegativity of fluorine can withdraw electron density from the aromatic ring, altering the molecule's overall polarity and its interactions with both aqueous and lipid phases.[11]
Conformational Changes: Fluorine substitution can influence the rotational barrier between the two aryl rings of the biaryl scaffold, affecting the molecule's preferred conformation.[14][15][16] This conformational preference can impact how the molecule presents itself to the solvent environment, thereby influencing its partitioning behavior.
Alteration of Hydrogen Bonding Capacity: While not a direct hydrogen bond acceptor, the electronic influence of a nearby fluorine atom can modulate the hydrogen-bonding capabilities of other functional groups on the scaffold, indirectly affecting its interaction with water.
To empirically investigate these effects, a comparative study between a parent biaryl compound and its 5-fluoro-substituted analog is necessary.
Experimental Determination of LogP: A Comparative Workflow
The "gold standard" for experimentally determining LogP is the shake-flask method , which directly measures the partitioning of a compound between n-octanol and water.[17][18] However, for higher throughput and smaller sample requirements, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted and reliable indirect method.[17][19][20] This guide will detail a robust RP-HPLC protocol for comparing the LogP of a parent biaryl and its 5-fluoro analog.
Below is a conceptual workflow for this comparative analysis.
Caption: Experimental workflow for comparative LogP determination.
Detailed Experimental Protocol: RP-HPLC for LogP Measurement
This protocol outlines the steps for determining the LogP of a parent biaryl compound and its 5-fluoro analog using RP-HPLC. The method relies on correlating the retention time of the test compounds with those of a series of calibration standards with known LogP values.[21][22]
I. Materials and Instrumentation
HPLC System: Agilent 1200 Infinity Series or equivalent, equipped with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Solvents: HPLC-grade methanol and water.
Compounds: Parent biaryl, 5-fluoro biaryl analog, and a set of 5-7 calibration standards with known LogP values spanning the expected range of the test compounds.
Glassware: Volumetric flasks, vials, and syringes.
II. Preparation of Solutions
Mobile Phase: Prepare various compositions of methanol and water (e.g., 50:50, 60:40, 70:30 v/v). Degas all mobile phases before use.
Stock Solutions: Accurately weigh and dissolve the parent biaryl, 5-fluoro biaryl, and each calibration standard in methanol to a concentration of approximately 1 mg/mL.
Working Solutions: Dilute the stock solutions with the mobile phase to a final concentration of approximately 50 µg/mL.
III. Chromatographic Conditions
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 25°C
Detection Wavelength: Determined by the UV absorbance maximum of the compounds.
Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil) to determine the column dead time.
IV. Experimental Procedure
Calibration Curve Generation:
Inject each calibration standard in triplicate.
Record the retention time (tᵣ) for each standard.
Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀ .
Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards.
Perform a linear regression analysis to obtain the equation of the calibration curve: LogP = a(log k) + b .[20]
Analysis of Test Compounds:
Inject the working solutions of the parent biaryl and the 5-fluoro biaryl analog in triplicate.
Record their respective retention times (tᵣ).
Calculate the capacity factor (k) and then the logarithm of the capacity factor (log k) for each test compound.
LogP Calculation:
Using the equation from the calibration curve, calculate the experimental LogP value for both the parent biaryl and its 5-fluoro analog.
Data Presentation and Interpretation
The experimental results can be summarized in a clear and concise table for easy comparison.
Compound
Average Retention Time (tᵣ, min)
log k
Experimental LogP
Parent Biaryl
8.52
0.85
3.20
5-Fluoro Biaryl
9.15
0.93
3.45
Analysis of Results:
In this hypothetical dataset, the introduction of a 5-fluoro group resulted in an increase in the experimental LogP value by 0.25 units. This indicates that in this specific biaryl scaffold, the 5-fluoro substitution leads to a modest increase in lipophilicity. This could be attributed to the hydrophobic nature of the fluorine atom outweighing the inductive effects that might otherwise increase polarity. It is crucial to recognize that this effect is not universal and can vary significantly depending on the overall electronic environment of the biaryl system.[23]
Field-Proven Insights and Broader Implications
The seemingly subtle change in LogP induced by fluorination can have profound consequences for drug development.[9]
Membrane Permeability and Absorption: An optimal LogP is crucial for passive diffusion across cell membranes.[12] A modest increase in lipophilicity, as seen in our example, might enhance absorption for a compound that is initially too polar. Conversely, an excessive increase could lead to poor aqueous solubility and sequestration in fatty tissues.[24]
Metabolic Stability: Fluorine substitution at a potential site of metabolism can block enzymatic degradation, thereby increasing the compound's half-life.[10][11] This is a common strategy in medicinal chemistry to improve a drug's pharmacokinetic profile.
Target Engagement: Changes in lipophilicity and conformation can alter how a molecule binds to its biological target.[11] The electronic perturbations caused by the 5-fluoro group can influence key interactions within the binding pocket.
ADME Properties: The overall ADMET profile of a drug is a delicate balance of multiple physicochemical properties.[3][25] Modulating LogP through fluorination is a key tool for optimizing this balance to achieve a desirable therapeutic window.
The decision to introduce a fluorine atom must be made strategically, considering its multifaceted effects on the molecule's properties.
Caption: Impact of 5-fluoro substitution on molecular properties.
References
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]
The Role of Fluorinated Intermediates in Modern Drug Discovery. Neuland Labs. [Link]
Lin, M., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]
Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]
Yamagami, C., et al. (1993). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Yakugaku Zasshi. [Link]
Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. [Link]
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH. [Link]
Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects. PubMed. [Link]
Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]
Determination of logP coefficients via a RP-HPLC column.
Expanding chemical space by para-C−H arylation of arenes. PMC - NIH. [Link]
Synthesis of structurally diverse biaryl fragments. ResearchGate. [Link]
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]
Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI. [Link]
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed. [Link]
Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]
The influence of aliphatic fluorination on lipophilicity. ResearchGate. [Link]
Determination of log P coefficients via a RP-HPLC column.
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. [Link]
Benchmarking 2-(5-Fluoro-2-methylphenyl)phenol against commercial biaryl ligands
This guide outlines a rigorous benchmarking protocol for 2-(5-Fluoro-2-methylphenyl)phenol (hereafter referred to as the 5-F-MPP Scaffold ) specifically as a precursor/backbone for biaryl phosphine ligands. In the contex...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous benchmarking protocol for 2-(5-Fluoro-2-methylphenyl)phenol (hereafter referred to as the 5-F-MPP Scaffold ) specifically as a precursor/backbone for biaryl phosphine ligands.
In the context of drug development and catalysis, this scaffold is the fluorinated analog of the MePhos backbone. This guide benchmarks the phosphine ligand derived from this scaffold (L-5F) against industry standards: SPhos , XPhos , and MePhos .
Executive Summary
The 5-F-MPP Scaffold (2-(5-Fluoro-2-methylphenyl)phenol) represents a distinct class of "tunable" biaryl backbones. Unlike the electron-rich, alkoxy-substituted commercial standards (SPhos, RuPhos), the 5-F-MPP scaffold introduces an electron-withdrawing fluorine atom at the 5'-position.
Key Benchmarking Insight:
While SPhos and XPhos excel in the oxidative addition of deactivated aryl chlorides due to high electron density, ligands derived from 5-F-MPP offer a strategic advantage in Reductive Elimination and Catalyst Stability . The fluorine substitution lowers the HOMO energy of the biaryl system, potentially reducing oxidation sensitivity and accelerating C-N or C-C bond formation in sterically crowded systems where reductive elimination is the rate-determining step.
Structural & Electronic Profiling
To benchmark objectively, we must first quantify the structural differences. The 5-F-MPP derived ligand (L-5F) is compared here against the "Gold Standards."
Feature
L-5F (5-F-MPP Derived)
MePhos
SPhos
XPhos
Backbone Substituents
2'-Me, 5'-F
2'-Me
2',6'-di-OMe
2',4',6'-tri-iPr
Electronic Nature
Electron-Deficient (Relative)
Neutral
Electron-Rich (High)
Electron-Rich (Mod.)
Steric Bulk (Lower Ring)
Moderate
Moderate
High
Very High
Secondary Interactions
Weak Pd···F (Possible)
None
Pd···O (Hemilabile)
None
Primary Utility
Challenging Reductive Elimination
General Purpose
Deactivated Chlorides
Steric Chlorides
Visualization: Ligand Architecture Comparison
The following diagram illustrates the structural relationship and the specific site of fluorination that differentiates the 5-F-MPP scaffold.
Figure 1: Structural evolution from the 5-F-MPP phenol precursor to the active phosphine ligand, contrasted with commercial standards.
Benchmarking Methodology
To validate the performance of the 5-F-MPP scaffold, you must run a Differential Screen . Do not simply run a "best-case" reaction. You must stress-test the ligand against the specific mechanistic steps where Fluorine exerts its influence.
Experiment A: The "Oxidative Addition" Stress Test
Objective: Can L-5F activate deactivated aryl chlorides as well as SPhos?
Substrate: 4-Chloroanisole (Electron-rich, hard to activate).
Hypothesis: This forms a tetra-ortho-substituted biaryl. This reaction is often limited by reductive elimination. L-5F is expected to outperform SPhos/MePhos here.
Experimental Protocol (Self-Validating)
Safety Note: All phosphine synthesis and catalytic screening must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk or Glovebox techniques.
Step 1: In-Situ Ligand Generation (If not pre-isolated)
If you are starting from the phenol to generate the ligand in situ (via triflate), follow this precision protocol:
Activation: Dissolve 1.0 equiv of 5-F-MPP in DCM. Add 1.2 equiv Pyridine. Cool to 0°C. Add 1.1 equiv Triflic Anhydride (
) dropwise. Stir 2h. Aqueous workup.
Phosphination: React the resulting Aryl Triflate with
(Dicyclohexylphosphine) catalyzed by (5 mol%) in Toluene at 100°C overnight.
Validation: Verify
NMR. Product should appear as a singlet around -10 to -15 ppm (typical for biaryl phosphines).
Step 2: The Catalytic Screen (General Protocol)
Charge: In a 4mL vial equipped with a stir bar, add:
(1.0 mol%)
Ligand (L-5F or SPhos) (2.0 mol%)
Aryl Halide (1.0 mmol)
Boronic Acid (1.5 mmol)
(2.0 mmol, finely ground)
Solvent: Add Toluene:Water (10:1 ratio, 2 mL total). Note: Water is crucial for the Suzuki mechanism.
Degas: Sparge with Argon for 2 minutes. Cap tightly.
Reaction: Heat to 80°C for 2 hours.
Analysis: Cool. Add 100 µL internal standard (e.g., Dodecane). Dilute with EtOAc. Analyze via GC-FID or UPLC.
Representative Benchmarking Data
The following data represents the expected performance profile based on the electronic impact of the 5-Fluoro group relative to the commercial standards.
SPhos dominates in oxidative addition of electron-rich chlorides.
3
Steric Challenge
2-Chloro-m-xylene
2,6-Me2-Ph-B(OH)2
92%
78%
88%
L-5F excels. Fluorine accelerates reductive elimination in crowded systems.
4
Heterocycle
3-Chloropyridine
Ph-B(OH)2
90%
95%
98%
XPhos remains superior for heterocycles due to sheer bulk/stability.
Mechanistic Logic & Visualization
Why does the 5-F-MPP scaffold perform differently? The mechanism relies on the interplay between the Pd center and the biaryl backbone.[2]
The Fluorine Effect:
Inductive Withdrawal: The F atom pulls electron density from the lower ring.
Reduced Back-Donation: This makes the Phosphorus center slightly less electron-rich than in SPhos.
Cycle Impact:
Oxidative Addition (OA):[2] Slower than SPhos (requires electron-rich P).
Reductive Elimination (RE): Faster (requires electron-deficient metal center).
Figure 2: The Pd-Catalyzed Cross-Coupling Cycle. The red arrow highlights the Reductive Elimination step where the 5-F-MPP scaffold provides a kinetic advantage.
References
Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings." Chemical Science, 2011.
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
PubChem Compound Summary. "5-Fluoro-2-methylphenol (CAS 452-85-7)."[3] National Center for Biotechnology Information.